Bis(4-nitrobenzyl) hydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

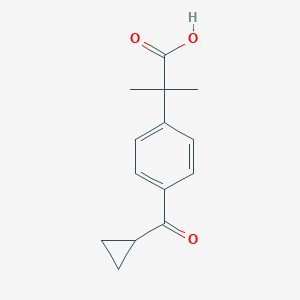

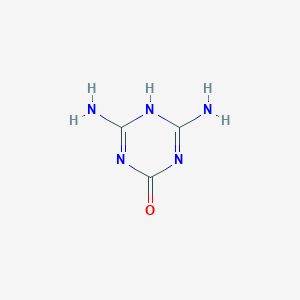

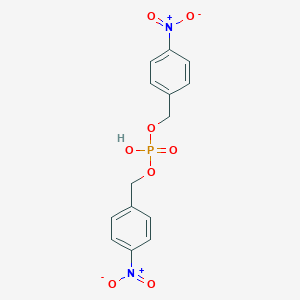

“Bis(4-nitrobenzyl) hydrogen phosphate” belongs to the class of organic compounds known as aryl phosphodiesters . It has a molecular formula of C14H13N2O8P, an average mass of 368.235 Da, and a monoisotopic mass of 368.040955 Da .

Synthesis Analysis

The synthesis of “Bis(4-nitrobenzyl) hydrogen phosphate” involves reacting 4-methylbenzylamine (4MLBA) and orthophosphoric acid in a 2:1 stoichiometric ratio using a slow evaporation solution growth method . The structure of the grown crystal is solved and its space group is found to be P1 .Molecular Structure Analysis

The molecular structure of “Bis(4-nitrobenzyl) hydrogen phosphate” is available as a 2D Mol file or as a computed 3D SD file . The structure of the grown crystal is solved and its space group is found to be P1 .Chemical Reactions Analysis

The reaction kinetics and the mechanism of hydrolysis of “Bis(4-nitrobenzyl) hydrogen phosphate” have been investigated .Physical And Chemical Properties Analysis

“Bis(4-nitrobenzyl) hydrogen phosphate” has a molecular weight of 368.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

Flame Retardancy in Polymers

Bis(4-nitrobenzyl) hydrogen phosphate has been studied for its application in enhancing flame retardancy and smoke suppression in polymers. Specifically, it has been used to modify layered double hydroxides derived from red mud in thermoplastic polyurethanes. This modification has shown to significantly reduce the peak heat release rate in combustion tests, indicating an improvement in flame retardancy .

Catalyst for Hydrolysis Reactions

This compound has been utilized as a substrate in the study of nanostructured manganese oxides as catalysts. These catalysts have demonstrated high activity in the hydrolysis of Bis(4-nitrobenzyl) hydrogen phosphate, which is a model for phosphate diester-based substrates. Such catalytic activity is crucial for understanding the breakdown of organic molecules under mild conditions .

Mecanismo De Acción

Target of Action

Bis(4-nitrobenzyl) hydrogen phosphate, also known as Bis(p-nitrobenzyl) Phosphate, is an experimental small molecule . Its primary target is an uncharacterized protein PA1000 in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.

Mode of Action

Studies have shown that it can be hydrolyzed by hydroxamic acid complexes containing benzo-15-crown-5 . The hydrolysis of this compound has been found to be highly active, with the rate of hydrolysis increasing with the pH of the buffer solution .

Biochemical Pathways

It’s known that the compound belongs to the class of organic compounds known as aryl phosphodiesters . These are aryl phosphates in which the phosphate is esterified at exactly two positions .

Result of Action

It’s known that the compound can exhibit high activity in the catalyzed hydrolysis of bis(4-nitrophenyl)phosphate (bnpp) at 328 k .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(4-nitrobenzyl) hydrogen phosphate. For instance, the rate of BNPP hydrolysis catalyzed by the compound increases with the pH of the buffer solution . Additionally, the activity of different metal ions in the compound decreases in the order: Co2+ > Cu2+ > Zn2+ > Mn2+ .

Safety and Hazards

Direcciones Futuras

The nanostructured MnOx exhibited high catalytic activity in the hydrolysis of phosphate diester-based substrate “Bis(4-nitrobenzyl) hydrogen phosphate” at 328 K . Furthermore, MnOx specimens were also studied in the decomposition of methanol to carbon monoxide and hydrogen as a potential alternative fuel .

Propiedades

IUPAC Name |

bis[(4-nitrophenyl)methyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O8P/c17-15(18)13-5-1-11(2-6-13)9-23-25(21,22)24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPSCIMSQMTXFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COP(=O)(O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322626 |

Source

|

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14390-40-0 |

Source

|

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)